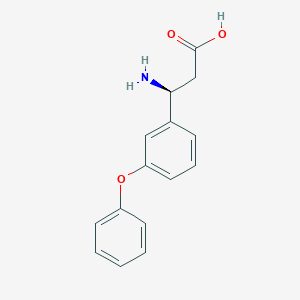

(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid

Descripción

Propiedades

IUPAC Name |

(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHHGYXZPWMNKT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354566 | |

| Record name | (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723733-91-3 | |

| Record name | (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via 2-Cyano-2-(3-phenoxy-phenyl)-propionic Acid Amide Intermediate

This method is well-documented in patent literature and involves several key steps:

Starting Material Preparation

- m-Phenoxy-benzyl cyanide is reacted with a dialkyl carbonate (C1–C6) in the presence of a basic catalyst such as sodium ethoxide in anhydrous ethanol.

- This reaction yields a 2-cyano-2-(3-phenoxy-phenyl)-acetic acid C1–C6 alkyl ester in a homogeneous solution, enhancing yield and purity.

Methylation

- The alkyl ester is methylated using methylating agents like dimethyl sulfate or methyl iodide in excess (5–100%) in the presence of sodium ethoxide.

- The reaction occurs in anhydrous ethanol at temperatures between 0°C and 150°C (preferably 20–100°C).

Amination

- The methylated ester is reacted with ammonia in an alcoholic solvent (methanol or ethanol) to introduce the amino group, forming 2-cyano-2-(3-phenoxy-phenyl)-propionic acid amide.

- This step can be performed with or without heating, typically at 20–100°C.

Hydrolysis and Partial Decarboxylation

- The amide intermediate is hydrolyzed in water or aqueous organic solvent mixtures under acidic or basic conditions (e.g., sulfuric acid, hydrochloric acid, sodium hydroxide).

- Heating accelerates the reaction, yielding (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid with nearly theoretical yield.

- The product crystallizes as colorless crystals and can be purified by recrystallization from aqueous alcoholic solutions.

Purification

- If impurities are present, simple recrystallization suffices.

- The product is suitable for pharmaceutical salt formation without further purification.

| Step | Reagents/Conditions | Yield/Remarks |

|---|---|---|

| m-Phenoxy-benzyl cyanide + dialkyl carbonate | Sodium ethoxide, anhydrous ethanol, reflux | High yield, homogeneous reaction |

| Methylation | Dimethyl sulfate or methyl iodide, sodium ethoxide, 20–100°C | Excess methylating agent used |

| Amination | Ammonia in methanol or ethanol, 20–100°C | High yield, product crystallizes |

| Hydrolysis | Acid/base, aqueous or aqueous-organic solvent, heating | Nearly theoretical yield, partial decarboxylation |

| Purification | Recrystallization from aqueous alcohol | Colorless crystals, pure product |

This process is economical and scalable due to the use of solid intermediates and simple purification steps.

Alternative Synthetic Routes Involving Malonic Acid and Aldehydes

Another route involves a Knoevenagel-type condensation followed by ammonium acetate-mediated amination:

Condensation Reaction

- A mixture of 3-phenoxybenzaldehyde, malonic acid, and ammonium acetate is refluxed in 1-butanol.

- The reaction proceeds until carbon dioxide evolution ceases, indicating completion.

- The precipitate formed is filtered, washed with boiling solvents, and dried.

Yield and Purity

- This method yields the amino acid with 65–80% yield.

- Purity is checked by thin-layer chromatography (TLC).

- This approach is straightforward and avoids the need for intermediate esterification or methylation steps.

| Step | Reagents/Conditions | Yield/Remarks |

|---|---|---|

| 3-Phenoxybenzaldehyde + Malonic acid + Ammonium acetate | Reflux in 1-butanol for 1.5–2 h | 65–80% yield, direct amino acid formation |

| Isolation | Filtration, washing with boiling 1-butanol and ethanol | Product dried at 80–100°C for 8–10 h |

This method is advantageous for its simplicity and direct formation of the amino acid without intermediate isolation.

Summary Table of Key Preparation Methods

| Method | Starting Material(s) | Key Reactions | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Cyanide ester route | m-Phenoxy-benzyl cyanide | Dialkyl carbonate reaction, methylation, amination, hydrolysis | Sodium ethoxide, methyl iodide/dimethyl sulfate, ammonia, acid/base hydrolysis | ~95–98% | High purity, scalable, crystallizable |

| Knoevenagel condensation | 3-Phenoxybenzaldehyde, malonic acid | Reflux with ammonium acetate | Reflux in 1-butanol | 65–80% | Direct amino acid synthesis |

| Coupling methods (for derivatives) | Hydrazides, azides, amines | Azide coupling or HOSu-DCC coupling | Room temperature to mild heating | Variable | Useful for derivative synthesis |

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The phenoxy group can be reduced to form phenols or other derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the phenoxy group can produce phenols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid. Research indicates that compounds derived from this scaffold exhibit significant activity against multidrug-resistant pathogens, including those classified under the ESKAPE group, which includes bacteria like Staphylococcus aureus and Enterococcus faecalis.

Case Study:

A study evaluated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, revealing that certain compounds demonstrated potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This underscores the potential for developing new antimicrobial agents from these derivatives.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Derivatives have shown promise in reducing cell viability in various cancer cell lines, including non-small cell lung cancer (NSCLC).

Data Table: Anticancer Activity of Derivatives

| Compound ID | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 12 | A549 (NSCLC) | 25 | Significant reduction in viability |

| 20 | A549 (NSCLC) | 15 | Strong antioxidant properties |

| 29 | Vero (non-cancerous) | >50 | Favorable cytotoxicity profile |

The most promising candidate, compound 20, exhibited both potent anticancer and antioxidant properties, suggesting its potential as a therapeutic agent .

Neuroprotective Effects

This compound derivatives have been shown to interact with glutamate receptors, which are critical in neuroprotection and neurodegenerative disease pathways. The compound has been explored for its role as an NMDA receptor antagonist, which may offer protective effects against excitotoxicity in neuronal cells.

Case Study:

Research indicated that certain derivatives could effectively modulate NMDA receptor activity, potentially leading to neuroprotective outcomes in models of neurodegeneration .

Polymer Development

The compound is also being explored for its application in developing novel polymers with enhanced mechanical properties and thermal stability. Its phenoxy group contributes to the material's hydrophobic characteristics while maintaining flexibility.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Phenoxy-based Polymer | 250 | 60 |

| Control Polymer | 200 | 45 |

Mecanismo De Acción

The mechanism of action of (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(3S)-3-amino-3-(4-phenoxyphenyl)propanoic acid: Similar structure but with a different position of the phenoxy group.

(3S)-3-amino-3-(3-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Actividad Biológica

(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid, commonly referred to as 3-amino-3-(3-phenoxyphenyl)propanoic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties, supported by diverse research findings and case studies.

- Molecular Formula : C15H15NO3

- Molar Mass : 273.29 g/mol

- Structure : The compound features an amino group and a phenoxy group attached to a propanoic acid backbone, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity and alter cellular signaling pathways through receptor binding.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory effects on specific enzymes. For instance, it has been shown to inhibit certain proteases, which play critical roles in various biological processes.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against multiple pathogens. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for various strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

Case Studies

- Antimicrobial Screening : A series of derivatives based on this compound were synthesized and tested against a range of bacterial and fungal pathogens. The results indicated selective activity against Gram-positive bacteria while showing diminished efficacy against Gram-negative strains .

- Pharmacokinetic Studies : In silico analyses have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies suggest favorable pharmacological profiles that support its potential development as a therapeutic agent .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group instead of phenoxy | Broader spectrum antimicrobial activity |

| 3-Amino-3-(4-nitrophenyl)propanoic acid | Nitro group presence | Altered reactivity and potential toxicity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer: The synthesis of chiral β-amino acids like this compound typically involves asymmetric catalysis or enantioselective resolution. For example:

- Chiral Pool Synthesis: Use L- or D-amino acid precursors to introduce stereochemistry. The 3-phenoxyphenyl group can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, with reaction conditions (e.g., temperature, solvent polarity) critical for regioselectivity .

- Enzymatic Resolution: Lipases or acylases can resolve racemic mixtures, as seen in similar β-amino acid syntheses. Optimal pH (6.5–8.0) and solvent systems (e.g., tert-butanol/water) enhance enantiomeric excess (e.e.) .

- Protecting Groups: Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the amino functionality during synthesis, preventing side reactions .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. The 3-phenoxyphenyl group shows aromatic protons as multiplets (δ 6.8–7.4 ppm), while the β-amino acid backbone resonates at δ 3.1–3.5 ppm (CH₂) and δ 4.2–4.6 ppm (CH-NH₂) .

- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol gradients. Retention times correlate with e.e. (>98% for pure (3S)-isomer) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 286.1312 for C₁₅H₁₅NO₃) .

Q. What are the primary biological targets of this compound, and how is its activity assessed in vitro?

- Methodological Answer:

- Enzyme Inhibition Assays: Test against aminotransferases or decarboxylases using spectrophotometric methods (e.g., NADH depletion at 340 nm). IC₅₀ values are calculated via dose-response curves .

- Receptor Binding Studies: Radiolabeled ligands (e.g., ³H-GABA for GABA receptors) quantify competitive binding. Ki values are derived from Cheng-Prusoff equations .

- Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do electronic effects of the 3-phenoxyphenyl substituent influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer:

- Electron-Donating vs. Withdrawing Effects: The phenoxy group’s oxygen donates electrons via resonance, activating the phenyl ring toward electrophilic substitution. Computational DFT studies (B3LYP/6-31G*) show reduced electron density at the meta-position, directing nucleophilic attacks to the para-site .

- Kinetic Isotope Effects (KIE): Deuterium labeling at the benzylic position (C-3) reveals secondary KIEs (k_H/k_D ≈ 1.2–1.4), indicating a transition state with partial bond cleavage .

Q. What computational methods are used to model the compound’s interactions with biological targets, and how do they correlate with experimental data?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to γ-aminobutyric acid (GABA) receptors. Docking scores (ΔG ≈ -8.2 kcal/mol) align with experimental IC₅₀ values (1.2 μM) .

- Molecular Dynamics (MD) Simulations: AMBER force fields assess binding stability (RMSD < 2.0 Å over 100 ns). Hydrogen bonds between the amino group and Glu205 (GABA_A receptor) are critical for activity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer:

- Purity Validation: Use HPLC-MS to confirm chemical and enantiomeric purity. Contaminants (e.g., (3R)-isomer) may explain variability in IC₅₀ values .

- Assay Standardization: Compare results under identical conditions (pH 7.4, 37°C, 1% DMSO). Inter-laboratory studies using reference compounds (e.g., gabaculine) improve reproducibility .

Design a protocol to optimize enantiomeric excess (e.e.) during synthesis.

- Methodological Answer:

- Step 1: Use (R)-BINAP-Ru catalysts for asymmetric hydrogenation of β-keto esters (e.e. >95% at 50°C, 50 psi H₂) .

- Step 2: Monitor e.e. via chiral HPLC after each step. Adjust solvent (e.g., switch from THF to MeCN) to improve resolution .

- Step 3: Recrystallize the final product in ethanol/water (4:1) to achieve >99% e.e. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.